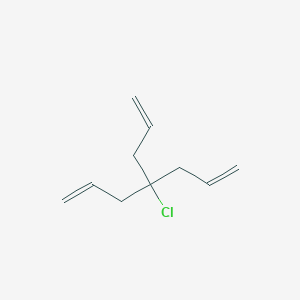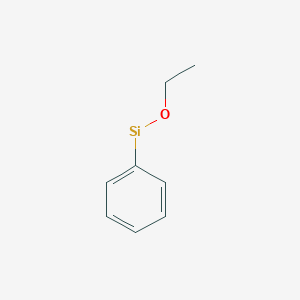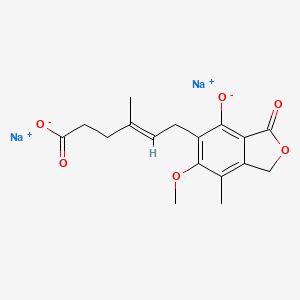![molecular formula C9H9N3O3 B14714403 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal CAS No. 7013-75-4](/img/structure/B14714403.png)
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a hydrazone functional group, which is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
[ \text{4-Nitrophenylhydrazine} + \text{Aldehyde} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone linkage under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Aplicaciones Científicas De Investigación
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting carbonyl compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal involves its reactivity with nucleophiles and electrophiles. The hydrazone linkage can undergo nucleophilic addition-elimination reactions, making it a versatile intermediate in various chemical transformations. The nitro group can participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitrophenylhydrazine: A precursor in the synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal.
Benzaldehyde Hydrazone: Another hydrazone compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity patterns and applications. The presence of both the nitro and hydrazone functional groups allows for a wide range of chemical transformations and biological activities.
Propiedades
Número CAS |
7013-75-4 |
|---|---|
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)hydrazinylidene]propanal |
InChI |
InChI=1S/C9H9N3O3/c1-7(6-13)10-11-8-2-4-9(5-3-8)12(14)15/h2-6,11H,1H3 |
Clave InChI |
KHGZRBXRXQDWGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


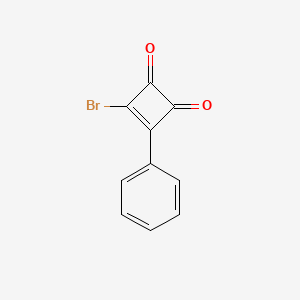
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)


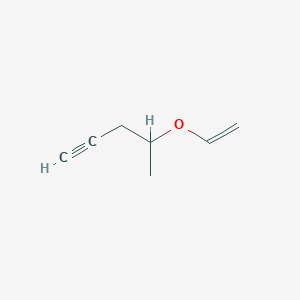
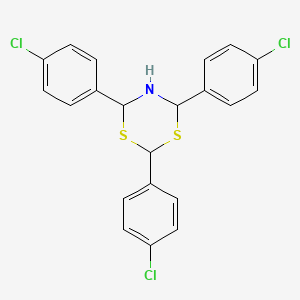
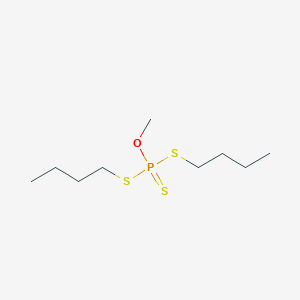
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
